4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Substitution Reactions: Introduction of the 2-methylphenyl group and the morpholin-4-ylethylamine moiety can be done through nucleophilic substitution reactions.
Final Cyclization: The final step often involves cyclization under acidic or basic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the quinazolinone ring or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the morpholine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for binding to various biological receptors.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases such as cancer, inflammation, and infections.
Drug Development: Used as a lead compound in the development of new drugs.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Modulation: Binding to and modulating the activity of biological receptors.
Signal Transduction: Interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Morpholine Derivatives: Compounds with morpholine moieties but different core structures.
Uniqueness
4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-7-(2-methylphenyl)-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-5-3-4-6-18(15)17-13-19-21(20(27)14-17)16(2)24-22(25-19)23-7-8-26-9-11-28-12-10-26/h3-6,17H,7-14H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAODRCBGKUVTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)NCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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